Cas no 1444696-45-0 (2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide)
2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
- Z1374910423
- EN300-26575579
- 2-(N-cyanoanilino)-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
- AKOS033297956
- 1444696-45-0
-
- Inchi: 1S/C17H21N3O/c1-13(14-7-8-14)20(16-9-10-16)17(21)11-19(12-18)15-5-3-2-4-6-15/h2-6,13-14,16H,7-11H2,1H3
- InChI Key: ISNWTHQAZLJRQW-UHFFFAOYSA-N
- SMILES: O=C(CN(C#N)C1C=CC=CC=1)N(C1CC1)C(C)C1CC1
Computed Properties
- Exact Mass: 283.168462302g/mol
- Monoisotopic Mass: 283.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 47.3Ų
2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575579-0.05g |
2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide |
1444696-45-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Professional Introduction to Compound with CAS No. 1444696-45-0 and Product Name: 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Compound with the CAS number 1444696-45-0 and the product name 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups, including the cyano(phenyl)amino moiety and the N-cyclopropyl-N-(1-cyclopropylethyl)acetamide backbone, suggests a high degree of specificity that may be leveraged for targeted therapeutic interventions.
The cyano(phenyl)amino group is particularly noteworthy, as it introduces both electron-withdrawing and aromatic characteristics to the molecule. This dual functionality can influence the compound's solubility, bioavailability, and interactions with biological targets. In recent years, there has been a growing interest in incorporating such groups into drug candidates due to their ability to modulate pharmacokinetic properties and enhance binding affinity. Studies have shown that derivatives of this class exhibit promising activities against various biological pathways, making them attractive for further exploration.
The presence of cyclopropyl rings in the molecular structure further adds to the complexity and potential utility of this compound. Cyclopropyl motifs are known for their stability and ability to engage in favorable interactions with enzymes and receptors. For instance, the N-cyclopropyl-N-(1-cyclopropylethyl)acetamide moiety may contribute to the compound's binding affinity by forming specific hydrogen bonds or hydrophobic interactions. This structural feature is particularly relevant in the context of developing small-molecule inhibitors or modulators.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties, including binding affinities and metabolic stability. The integration of machine learning models with experimental data has allowed researchers to rapidly screen large libraries of compounds for potential drug candidates. In this regard, 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide has been identified as a promising scaffold for further optimization. Its unique structural features make it a valuable starting point for designing molecules with enhanced pharmacological profiles.
The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, similar molecular architectures have been explored for their herbicidal and pesticidal properties. The combination of electron-withdrawing groups like the cyano moiety with bulky substituents such as cyclopropylethyl can influence the compound's bioactivity against specific targets. This dual functionality may be exploited to develop novel agrochemicals with improved efficacy and environmental safety.
Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves sophisticated transformations that highlight the synthetic prowess of modern chemical methodologies. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclization strategies have been employed to construct the desired framework. The successful preparation of this complex molecule underscores the importance of advanced synthetic techniques in enabling access to novel chemical entities.
In conclusion, 2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide (CAS No. 1444696-45-0) is a structurally fascinating compound with broad potential applications in pharmaceuticals and agrochemicals. Its unique combination of functional groups and structural motifs makes it an attractive candidate for further research and development. As computational methods continue to evolve, the discovery and optimization of such molecules will become increasingly efficient, paving the way for innovative therapeutic solutions.
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